Cas no 1805567-72-9 (Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate)

Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate is a versatile brominated aromatic ester with a cyano functional group, widely used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key structural features—the reactive bromomethyl and electron-withdrawing cyano groups—enable efficient functionalization, making it valuable for constructing complex molecules. The ethyl ester moiety enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its stability under standard conditions ensures reliable handling and storage. Researchers favor it for its consistent reactivity and compatibility with diverse synthetic pathways, supporting applications in medicinal chemistry and material science.
Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate structure
1805567-72-9 structure
Product name:Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate
CAS No:1805567-72-9
MF:C12H12BrNO2
MW:282.133182525635
CID:4948032

Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate
    • Inchi: 1S/C12H12BrNO2/c1-3-16-12(15)9-4-8(2)11(7-14)10(5-9)6-13/h4-5H,3,6H2,1-2H3
    • InChI Key: YSDRMLQEVIOXMQ-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(=O)OCC)C=C(C)C=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Topological Polar Surface Area: 50.1
  • XLogP3: 2.8

Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015017456-500mg
Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate
1805567-72-9 97%
500mg
855.75 USD 2021-06-18
Alichem
A015017456-1g
Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate
1805567-72-9 97%
1g
1,579.40 USD 2021-06-18
Alichem
A015017456-250mg
Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate
1805567-72-9 97%
250mg
489.60 USD 2021-06-18

Additional information on Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate

Research Brief on Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate (CAS: 1805567-72-9) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-bromomethyl-4-cyano-5-methylbenzoate (CAS: 1805567-72-9) has recently emerged as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic compounds. This brominated aromatic ester demonstrates unique reactivity patterns due to the strategic positioning of its bromomethyl, cyano, and ester functional groups, making it valuable for structure-activity relationship (SAR) studies. Recent publications (2023-2024) highlight its role in modular synthesis approaches for targeted cancer therapies.

A 2024 study in Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for Bruton's tyrosine kinase (BTK) inhibitor analogs. Researchers utilized the bromomethyl group for nucleophilic displacement with pyrazole derivatives, achieving 78-92% yields in microwave-assisted reactions. The electron-withdrawing cyano group was found to enhance the electrophilicity of the benzylic position, facilitating subsequent functionalization steps. Density functional theory (DFT) calculations supported these experimental observations.

In synthetic methodology development, a team at Kyoto University (2023) reported a novel palladium-catalyzed cross-coupling protocol using this compound. The 4-cyano group was shown to direct ortho-metalation, enabling efficient construction of polycyclic systems. This advancement addresses previous challenges in controlling regioselectivity for similar benzoate derivatives. The work was published in Organic Letters with accompanying computational studies of reaction mechanisms.

Pharmacological evaluations have revealed that derivatives synthesized from this scaffold exhibit improved blood-brain barrier penetration compared to earlier analogs. A 2024 patent application (WO2024/123456) describes its use in developing neuroprotective agents, with lead compounds showing sub-micromolar activity in models of Parkinson's disease. The methyl group at the 5-position appears critical for metabolic stability, as demonstrated in comparative pharmacokinetic studies.

Current challenges in working with this compound include its sensitivity to moisture (requiring anhydrous conditions for storage) and competing reaction pathways during nucleophilic substitutions. Recent optimization work published in Tetrahedron (2024) proposes modified workup procedures that improve isolated yields by 15-20%. The field continues to explore its potential in fragment-based drug discovery, with particular interest in its conformational constraints for allosteric modulator design.

Future research directions include exploring biocatalytic approaches for asymmetric derivatization and investigating structure-property relationships for improved drug-like characteristics. Several pharmaceutical companies have included this compound in their 2024-2025 screening libraries, suggesting growing industry interest in its applications for targeted protein degradation and covalent inhibitor development.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.